6-Ethynylbenzo[d]thiazole
Overview
Description
6-Ethynylbenzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring with an ethynyl group at the sixth position
Mechanism of Action
Target of Action
The primary target of 6-Ethynylbenzo[d]thiazole is the kinase ALK5 . ALK5 is a receptor for growth factor-β . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of the kinase ALK5 . This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . In addition to ALK5, this compound also inhibits other kinases such as TGF-β and activin .
Biochemical Pathways
By inhibiting ALK5, this compound affects the signaling pathways downstream of this receptor . These pathways are involved in various cellular processes, including cell growth and differentiation . The inhibition of these pathways can lead to a decrease in cellular proliferation .
Pharmacokinetics
The compound’s ability to inhibit cellular proliferation suggests that it may have good bioavailability .
Result of Action
The inhibition of ALK5 and other kinases by this compound leads to a decrease in cellular proliferation . The compound has demonstrated inhibitory activity against a number of cell lines, including human cells and tumor cells derived from human cancer patients .
Biochemical Analysis
Biochemical Properties
6-Ethynylbenzo[d]thiazole is known to interact with various enzymes and proteins. It acts as an inhibitor of the kinase ALK5, a receptor for growth factor-β . This interaction prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . It also inhibits other kinases such as TGF-β and activin .
Cellular Effects
This compound has been shown to inhibit cellular proliferation in vitro by inhibiting the activity of enzymes that play a role in cell division . It has demonstrated inhibitory activity against a number of cell lines, including human cells and tumor cells derived from human cancer patients .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the kinase ALK5 . By inhibiting this kinase, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Given its inhibitory effects on cellular proliferation, it is likely that its effects may change over time, potentially influencing long-term cellular function .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways due to its interactions with enzymes such as ALK5, TGF-β, and activin . These interactions could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylbenzo[d]thiazole typically involves the introduction of an ethynyl group to a benzothiazole scaffold. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated benzothiazole with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
6-Ethynylbenzo[d]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Benzothiazole: Lacks the ethynyl group but shares the core structure.
6-Methylbenzo[d]thiazole: Contains a methyl group instead of an ethynyl group.
6-Phenylbenzo[d]thiazole: Contains a phenyl group instead of an ethynyl group.
Uniqueness: 6-Ethynylbenzo[d]thiazole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.
Properties
IUPAC Name |
6-ethynyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAQOZDEVUECED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631056 | |
Record name | 6-Ethynyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864376-04-5 | |
Record name | 6-Ethynyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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